15-Lipoxygenase inhibitor 1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

この酵素は、多価不飽和脂肪酸の代謝に関与しており、その阻害は、特に前立腺癌の治療における潜在的な治療応用を有しています .

2. 製法

合成経路と反応条件

4-MMPB の合成は、4-メチルピペラジンとピリミド[4,5-b]ベンゾチアジンの反応を含みます。 反応は通常、目的の生成物を高い純度で得るために、特定の温度と溶媒を含む制御された条件下で行われます .

工業生産方法

4-MMPB の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化し、同時にコストと環境への影響を最小限に抑えるために、反応条件を最適化することが含まれます。 これには、多くの場合、自動化された反応器と連続フローシステムの使用が含まれます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-MMPB involves the reaction of 4-methylpiperazine with pyrimido[4,5-b]benzothiazine. The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of 4-MMPB follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of automated reactors and continuous flow systems .

化学反応の分析

反応の種類

4-MMPB は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、過酸化水素などの酸化剤を使用して、酸素の付加または水素の除去を伴います。

還元: この反応は、水素化ホウ素ナトリウムなどの還元剤を使用して、水素の付加または酸素の除去を伴います。

一般的な試薬と条件

酸化: 酸性または塩基性条件下での過酸化水素。

還元: 穏やかな条件下での水素化ホウ素ナトリウム。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成される場合があり、還元により脱酸素化された化合物が生成される場合があります .

4. 科学研究での応用

4-MMPB は、次のようないくつかの科学研究での応用があります。

化学: 酵素阻害と反応機構を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスと酵素活性への影響について調査されています。

医学: 15-リポキシゲナーゼを含む前立腺癌やその他の疾患の潜在的な治療薬として探索されています。

科学的研究の応用

4-MMPB has several scientific research applications, including:

Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

Biology: Investigated for its effects on cellular processes and enzyme activity.

Medicine: Explored as a potential therapeutic agent for prostate cancer and other diseases involving 15-lipoxygenase.

Industry: Utilized in the development of new drugs and chemical processes

作用機序

4-MMPB は、酵素 15-リポキシゲナーゼを選択的に阻害することで、その効果を発揮します。この酵素は、多価不飽和脂肪酸の酸化を触媒し、炎症や癌の進行に関与する代謝産物の生成につながります。 この酵素を阻害することで、4-MMPB はこれらの代謝産物の生成を抑制し、抗炎症作用と抗癌作用を発揮します .

類似化合物との比較

類似化合物

- 4-プロピル-2-(4-メチルピペラジニル)ピリミド[4,5-b]ベンゾチアジン (4-PMPB)

- 4-エチル-2-(4-メチルピペラジニル)ピリミド[4,5-b]ベンゾチアジン (4-EMPB)

比較

4-MMPB、4-PMPB、および 4-EMPB はすべて、15-リポキシゲナーゼの選択的阻害剤です。 4-MMPB は、これらの化合物の中で最も高い阻害活性を示すことが示されています。 さらに、3 つの化合物はすべて抗癌作用を示しますが、4-MMPB はより広範囲に研究されており、腫瘍の増殖を大幅に抑制し、目に見える副作用がないことが示されています .

生物活性

15-Lipoxygenase-1 (15-LOX-1) is a crucial enzyme involved in the metabolism of polyunsaturated fatty acids (PUFAs) into bioactive lipid mediators that play significant roles in inflammatory processes. The inhibition of 15-LOX-1 has garnered attention for its potential therapeutic applications in various inflammatory diseases, including asthma, arthritis, and neurodegenerative disorders. This article delves into the biological activity of the compound known as "15-Lipoxygenase inhibitor 1," summarizing key research findings, mechanisms of action, and potential clinical implications.

15-LOX-1 catalyzes the conversion of arachidonic acid (AA) into 15-hydroxyeicosatetraenoic acid (15-HETE) and other lipid peroxides. These products are involved in pro-inflammatory signaling pathways, including the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of reactive nitrogen species (RNS) such as nitric oxide (NO) . Inhibition of this enzyme can thus reduce inflammation by blocking these pathways.

In Vitro Studies

Recent studies have demonstrated that novel inhibitors of 15-LOX-1 can significantly protect macrophages from lipopolysaccharide (LPS)-induced cell death. For instance, a potent inhibitor designated as 9c (also referred to as i472 ) showed an IC50 value of 90 nM, effectively inhibiting NO formation and lipid peroxidation in RAW 264.7 macrophages . The protective effects were observed to be dose-dependent, with a notable increase in cell viability at concentrations as low as 5 μM.

Case Studies

A study focused on osteoarthritis (OA) found that increased expression of 15-LOX-1 in chondrocytes was associated with disease progression. Silencing the expression of this enzyme alleviated mechanical loading-induced cartilage degradation and ROS production, indicating that targeting 15-LOX-1 could be a viable strategy for OA treatment .

Another investigation into respiratory diseases highlighted the role of human 15-LOX-1 in asthma and chronic obstructive pulmonary disease (COPD). Inhibitors were shown to reduce inflammation markers significantly, suggesting their potential utility in managing these conditions .

Data Tables

Structure-Activity Relationships

The development of inhibitors has followed a systematic approach to identify effective compounds through structure–activity relationship (SAR) studies. For example, variations in the aliphatic tail length and branching at specific positions have shown to influence the potency of these inhibitors significantly . This rational design approach has led to the discovery of several promising candidates that exhibit high selectivity against other lipoxygenase isoforms.

特性

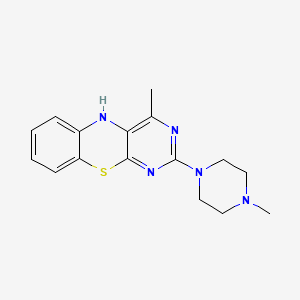

IUPAC Name |

4-methyl-2-(4-methylpiperazin-1-yl)-5H-pyrimido[4,5-b][1,4]benzothiazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5S/c1-11-14-15(22-13-6-4-3-5-12(13)18-14)19-16(17-11)21-9-7-20(2)8-10-21/h3-6,18H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPHGMNLWIKEMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(=N1)N3CCN(CC3)C)SC4=CC=CC=C4N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90658993 |

Source

|

| Record name | 4-Methyl-2-(4-methylpiperazin-1-yl)-5H-pyrimido[4,5-b][1,4]benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928853-86-5 |

Source

|

| Record name | 4-Methyl-2-(4-methylpiperazin-1-yl)-5H-pyrimido[4,5-b][1,4]benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 4-MMPB interact with 15-lipoxygenase and what are the downstream effects of this inhibition?

A1: While the precise mechanism of 4-MMPB's interaction with 15-LOX remains to be fully elucidated, studies suggest it acts as a competitive inhibitor. [, , ] This means it likely competes with the enzyme's natural substrate, preventing the peroxidation of unsaturated fatty acids. This inhibition can disrupt the formation of inflammatory mediators, potentially offering therapeutic benefits in conditions where 15-LOX activity is elevated.

Q2: Can you elaborate on the structure-activity relationship (SAR) of 4-MMPB and how modifications to its structure might impact its potency as a 15-LOX inhibitor?

A2: Research indicates that the electronic properties of molecules similar to 4-MMPB play a significant role in their 15-LOX inhibitory activity. [] For example, incorporating more reductive phenolic moieties, like catechol or gallate groups, has been shown to enhance the inhibitory potency. [] This suggests that modifications influencing the electron density of the molecule can directly impact its interaction with the enzyme's active site and, consequently, its inhibitory activity.

Q3: What are the limitations of existing research on 4-MMPB, and what future research directions could provide valuable insights into its therapeutic potential?

A4: Much of the existing research on 4-MMPB focuses on its in vitro activity, with limited in vivo data available. [, , , ] Future research should prioritize:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。